

Ethyl 3-nitropropanoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

Cat. No.: B1247394

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CAS Number: 3590-37-2 Molecular Formula: $C_5H_9NO_4$ Molecular Weight: 147.13 g/mol

This technical guide provides an in-depth overview of **Ethyl 3-nitropropanoate**, a versatile nitro-containing ester with significant applications in organic synthesis and notable biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, biological effects, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

Ethyl 3-nitropropanoate is a liquid at room temperature with a boiling point of 223.3°C at 760 mmHg.^[1] It is characterized by a density of approximately 1.2 g/cm³.^[1] The presence of both a nitro group and an ester functional group dictates its reactivity and spectroscopic features.

Table 1: Physicochemical Properties of **Ethyl 3-nitropropanoate**

Property	Value	Reference
CAS Number	3590-37-2	[1]
Molecular Formula	C ₅ H ₉ NO ₄	[1]
Molecular Weight	147.13 g/mol	[1]
Boiling Point	223.3°C at 760 mmHg	[1]
Density	~1.2 g/cm ³	[1]
Flash Point	106.0±24.6 °C	[2]
LogP	0.91	[2]

Table 2: Spectroscopic Data for **Ethyl 3-nitropropanoate**

Spectroscopy	Key Features	Reference
IR Spectroscopy	Strong absorbance at ~1550 cm ⁻¹ (NO ₂ asymmetric stretch) and ~1730 cm ⁻¹ (ester C=O)	
Mass Spectrometry (GC-MS)	Molecular ion at m/z 147	

Synthesis of Ethyl 3-nitropropanoate

Ethyl 3-nitropropanoate is commonly synthesized via a Michael addition reaction between nitromethane and ethyl acrylate.[1] This reaction can be optimized to achieve high yields.

Experimental Protocol: Michael Addition Synthesis

Materials:

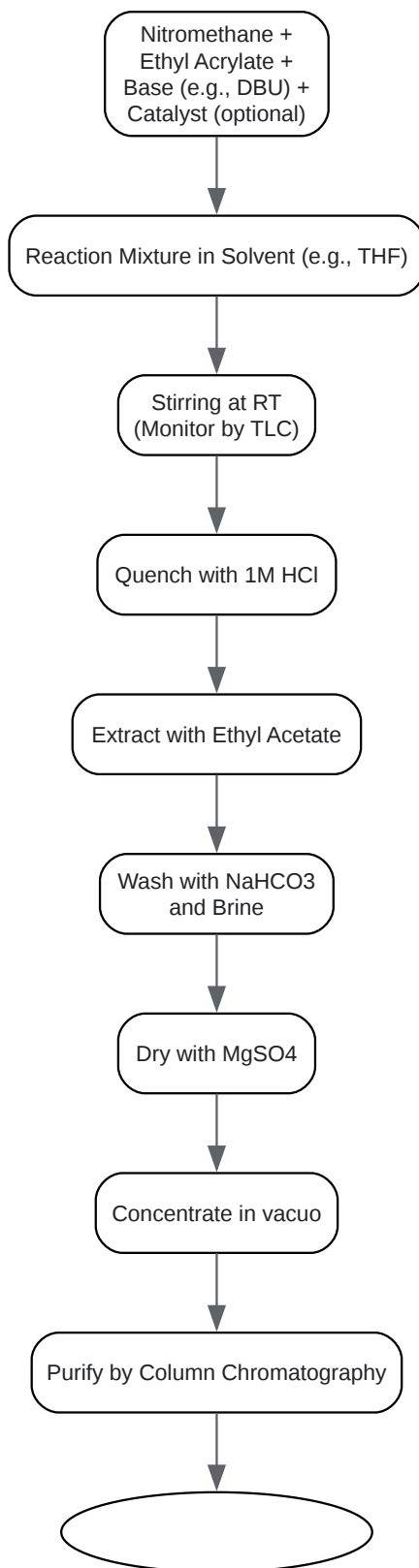
- Nitromethane
- Ethyl acrylate
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

- Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
- Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane)
- Hydrochloric acid (1 M) for quenching
- Ethyl acetate for extraction
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate for elution

Procedure:

- To a stirred solution of nitromethane and a phase-transfer catalyst in the chosen solvent, add the base at a controlled temperature (typically between 25-40°C).
- Slowly add ethyl acrylate to the reaction mixture.
- Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure **Ethyl 3-nitroproanoate**.



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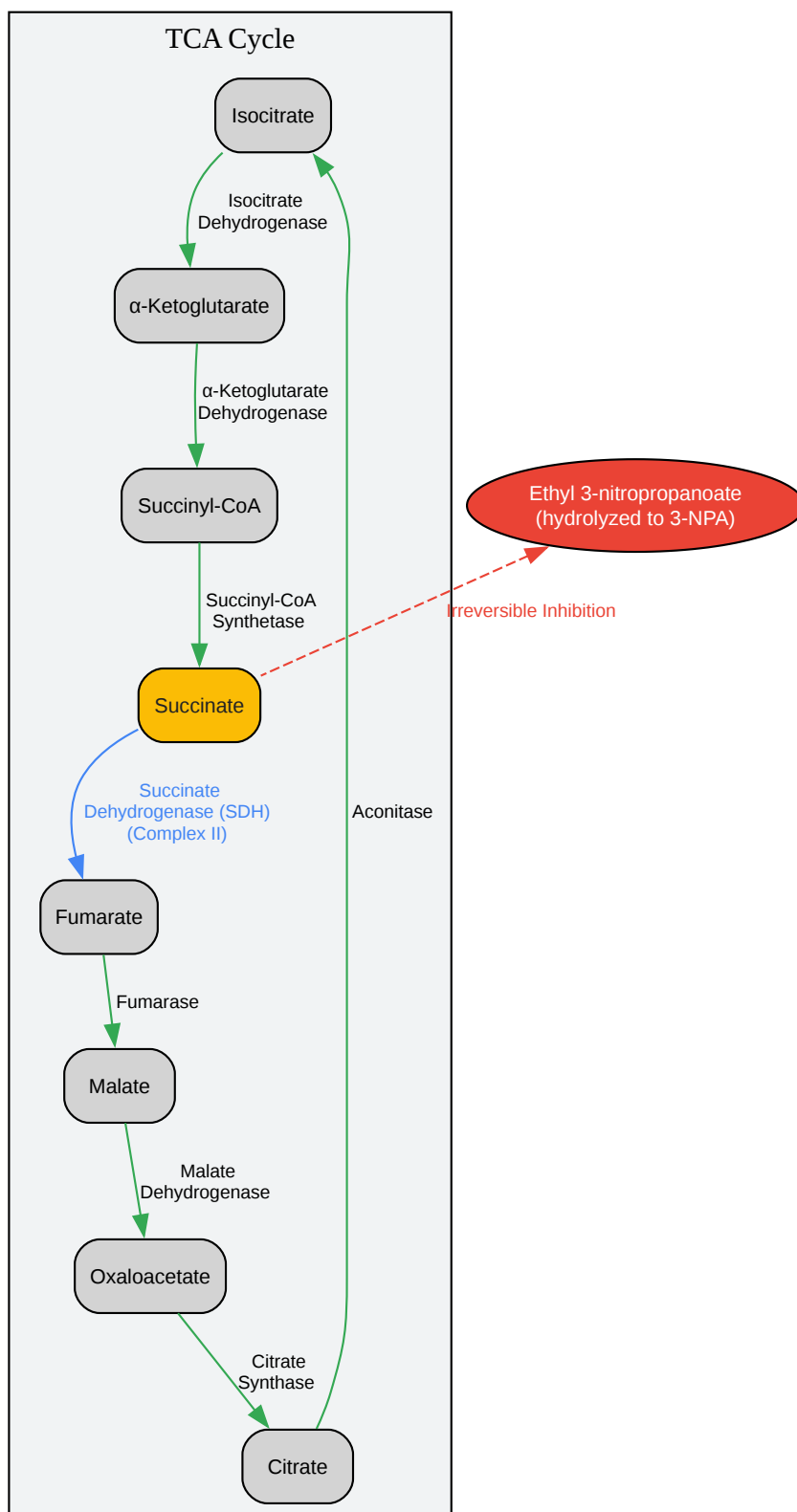
Caption: General workflow for the synthesis of **Ethyl 3-nitropropanoate**.

Biological Activity and Mechanism of Action

The primary biological activity of **Ethyl 3-nitropropanoate** and its active metabolite, 3-nitropropionic acid (3-NPA), is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.^{[1][3]} This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration.^[1]

Mechanism of Succinate Dehydrogenase Inhibition

3-Nitropropionic acid acts as a "suicide inhibitor" of SDH.^[3] The enzyme's FAD cofactor oxidizes 3-NPA, which then forms a covalent bond with a key amino acid residue in the active site, leading to irreversible inactivation of the enzyme.^[3]



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Caption: Inhibition of Succinate Dehydrogenase in the TCA Cycle.

Quantitative Biological Data

While specific IC_{50} values for **Ethyl 3-nitropropanoate** are not readily available in the literature, a study has shown that at a concentration of 0.1 mM, it can inhibit succinic acid production by 89.25% in a fermentation model.[4] The active metabolite, 3-nitropropionic acid, has a reported antimycobacterial MIC of 3.3 μ M.[5]

Cytotoxicity Assessment

The inhibition of cellular respiration by **Ethyl 3-nitropropanoate** is expected to lead to cytotoxicity. A common method to assess this is the MTT assay, which measures cell metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

- Cell line (e.g., HepG2, SH-SY5Y)
- Cell culture medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- 96-well plates
- **Ethyl 3-nitropropanoate**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **Ethyl 3-nitropropanoate** in cell culture medium and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- **MTT Addition:** After the incubation period, remove the treatment medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well.
- **Incubation:** Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of **Ethyl 3-nitropropanoate** compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC_{50} value.



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Caption: Workflow for determining the cytotoxicity of **Ethyl 3-nitropropanoate**.

Safety and Handling

Ethyl 3-nitropropanoate should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on the safety data for related nitro and ester compounds, it should be considered a potential skin and eye irritant. The nitro group also poses a risk of explosion under high heat or friction. It should be stored in a cool, dry place away from heat and sources of ignition.

Table 3: Hazard Information (Inferred from Related Compounds)

Hazard	Description
Physical Hazards	Flammable liquid and vapor.[6]
Health Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.[6]
Environmental Hazards	Potentially toxic to aquatic life.[6]

Applications in Research and Development

Ethyl 3-nitropropanoate is a valuable building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.[1] Its biological activity as a mitochondrial toxin makes it a useful tool for studying cellular metabolism and neurodegenerative diseases.[4] Furthermore, it serves as a substrate for nitronate monooxygenases, which has implications for biocatalysis and bioremediation.[1]

Conclusion

Ethyl 3-nitropropanoate is a compound of significant interest due to its versatile chemical reactivity and potent biological effects. Its role as a suicide inhibitor of succinate dehydrogenase provides a clear mechanism for its cellular toxicity and makes it a valuable tool for researchers in various fields. This guide has summarized the key technical information available to date, providing a foundation for further investigation and application of this compound in scientific research and drug development. Further studies are warranted to

determine its specific IC₅₀ for succinate dehydrogenase and to fully characterize its toxicological profile.

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